molecular formula C14H14FNO3 B2536547 2-(4-fluorophenyl)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide CAS No. 1396710-72-7

2-(4-fluorophenyl)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide

Cat. No.: B2536547
CAS No.: 1396710-72-7
M. Wt: 263.268
InChI Key: AQEJWDJHOIKJFP-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide is an organic compound that features a fluorophenyl group, a furan ring, and a hydroxyethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 4-fluoroaniline, furan-3-carboxaldehyde, and ethyl bromoacetate.

    Step 1 Formation of Schiff Base: 4-fluoroaniline reacts with furan-3-carboxaldehyde in the presence of an acid catalyst to form a Schiff base.

    Step 2 Reduction: The Schiff base is reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Step 3 Alkylation: The amine is then alkylated with ethyl bromoacetate in the presence of a base like potassium carbonate to form the ester.

    Step 4 Hydrolysis and Amidation: The ester is hydrolyzed to the carboxylic acid, which is then converted to the acetamide using an amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing more efficient catalysts and reagents to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The furan ring can undergo hydrogenation to form a tetrahydrofuran ring.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (dimethyl sulfoxide) with oxalyl chloride.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of a ketone or aldehyde from the hydroxyethyl group.

    Reduction: Formation of tetrahydrofuran derivatives.

    Substitution: Introduction of various nucleophiles into the fluorophenyl ring.

Scientific Research Applications

Chemistry

    Building Block: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential ligand in catalytic reactions due to its unique structure.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its ability to interact with active sites.

    Receptor Binding: May act as a ligand for certain biological receptors.

Medicine

    Drug Development: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Antimicrobial Activity: Studied for its ability to inhibit the growth of certain bacteria and fungi.

Industry

    Material Science: Used in the development of new materials with specific electronic or optical properties.

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The hydroxyethyl group can form hydrogen bonds, while the fluorophenyl and furan rings can participate in hydrophobic interactions and π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.

    2-(4-bromophenyl)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide: Contains a bromine atom instead of fluorine.

    2-(4-methylphenyl)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide: Features a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(4-fluorophenyl)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide imparts unique electronic properties, such as increased electronegativity and potential for forming strong hydrogen bonds. This can enhance its biological activity and specificity compared to its analogs.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3/c15-12-3-1-10(2-4-12)7-14(18)16-8-13(17)11-5-6-19-9-11/h1-6,9,13,17H,7-8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQEJWDJHOIKJFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCC(C2=COC=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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